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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B15623186 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering issues

with qPCR and RT-PCR efficiency when Aurintricarboxylic Acid (ATA) is present in their

samples.

Troubleshooting Guides
Issue 1: Complete or significant inhibition of qPCR/RT-
PCR amplification.
Question: My qPCR or RT-PCR reaction has failed or shows significantly delayed amplification

(high Cq value) after using ATA in my sample preparation. What could be the cause and how

can I fix it?

Answer:

This is a common issue as Aurintricarboxylic Acid (ATA) is a potent inhibitor of various

enzymes crucial for qPCR and RT-PCR.

Possible Causes:

Direct Enzyme Inhibition: ATA is a known inhibitor of both reverse transcriptase and DNA

polymerase (like Taq polymerase).[1][2] It interferes with the binding of nucleic acids to these

enzymes, thereby preventing cDNA synthesis and DNA amplification.[1][2]
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Residual ATA in Purified Samples: ATA carried over from upstream applications (e.g.,

nuclease inhibition during cell lysis) into the final RNA/cDNA sample will inhibit the

downstream enzymatic reactions.

Solutions:

Removal of ATA: The most effective solution is to remove ATA from your nucleic acid sample

before proceeding with RT-PCR or qPCR. Several methods can be employed:

Spin-Column Purification: Standard RNA/DNA purification kits that utilize silica-based spin

columns are effective at removing inhibitors like ATA.[3][4][5] The bind-wash-elute

procedure separates the nucleic acids from contaminants.

Gel Filtration Chromatography: This method separates molecules based on size. ATA,

being a smaller molecule, can be separated from larger RNA/DNA molecules.[6]

Optimize Sample Input: If ATA removal is incomplete, diluting the template nucleic acid can

sometimes reduce the inhibitor concentration to a level that allows for amplification, although

this may compromise the detection of low-abundance targets.

Issue 2: Reduced qPCR efficiency and altered
amplification curve shape.
Question: My qPCR amplification plot shows a decreased slope (reduced efficiency) and a

lower plateau phase. Could this be due to ATA?

Answer:

Yes, these are characteristic signs of PCR inhibition, which can be caused by substances like

ATA.

Visual Indicators of ATA Inhibition in qPCR Amplification Plots:

Decreased Slope: The exponential phase of the amplification curve will have a shallower

slope, indicating reduced amplification efficiency.[7][8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://kelabscience.com/spin-column-dna-extraction-purification/
https://en.wikipedia.org/wiki/Spin_column-based_nucleic_acid_purification
https://www.neb.com/en/protocols/monarch-spin-rna-cleanup-kit-protocol
https://www.edvotek.com/204.000920.pdf
https://www.ojp.gov/pdffiles1/nij/grants/249148.pdf
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lower Plateau: The final fluorescence intensity at the plateau phase will be lower than that of

uninhibited controls.[8]

Increased Cq Value: The cycle at which the fluorescence signal crosses the threshold (Cq)

will be higher for inhibited reactions compared to controls.[9]

Solutions:

Implement ATA Removal Protocols: Prioritize the removal of ATA using the methods

described in Issue 1.

Use an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are

engineered to be more tolerant to common PCR inhibitors. While not a guaranteed solution

for ATA, it can be a viable option to test.

Include Internal Controls: Utilize an internal positive control (IPC) in your qPCR assay. A shift

in the Cq value of the IPC in the presence of your sample compared to the no-template

control can confirm the presence of inhibitors.

Frequently Asked Questions (FAQs)
Q1: What is Aurintricarboxylic Acid (ATA) and why is it used in molecular biology?

A1: Aurintricarboxylic acid is a polyanionic aromatic compound that acts as a broad-

spectrum inhibitor of nucleases, such as DNases and RNases.[10] It is often used during cell

lysis and nucleic acid isolation to prevent the degradation of RNA and DNA by endogenous

nucleases.

Q2: How does ATA inhibit reverse transcriptase and Taq polymerase?

A2: ATA inhibits these enzymes by interfering with their ability to bind to nucleic acid templates.

[1][2] It can act as a competitive or allosteric inhibitor, effectively blocking the synthesis of cDNA

from an RNA template (RT-PCR) or the amplification of a DNA template (qPCR).[1][2]

Q3: At what concentrations does ATA become inhibitory to PCR enzymes?

A3: The inhibitory concentration of ATA can vary depending on the specific enzyme and

reaction conditions. However, studies have shown that ATA can inhibit these enzymes at
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micromolar concentrations. The table below summarizes the dissociation constants (Kd) and

50% inhibitory concentrations (IC50) for relevant enzymes.

Q4: Can I just dilute my RNA sample to overcome ATA inhibition?

A4: While dilution can reduce the concentration of ATA, it also reduces the concentration of

your target nucleic acid. This may be a viable strategy if your target is highly abundant.

However, for low-abundance targets, dilution can lead to a loss of detection. Therefore,

physical removal of ATA is the recommended approach.

Q5: Are there any alternatives to ATA for nuclease inhibition that are more compatible with

downstream PCR applications?

A5: Yes, several alternatives exist. Commercially available RNase inhibitors, which are often

protein-based, can be used during RNA extraction and are typically removed during standard

purification protocols. Additionally, using chaotropic agents like guanidinium thiocyanate in lysis

buffers also effectively inactivates nucleases and is compatible with most RNA purification kits.

Quantitative Data on ATA Inhibition
The following table summarizes the inhibitory effects of Aurintricarboxylic Acid on enzymes

critical for RT-PCR and qPCR.
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Enzyme
Organism/Sou
rce

Parameter Value (µM) Reference

Reverse

Transcriptase

Moloney Murine

Leukemia Virus

(M-MLV)

Kd 0.255 [1][2][11]

Taq Polymerase
Thermus

aquaticus
Kd 81.97 [1][2][11]

DNase I Bovine Kd 9.019 [1][2][11]

DNase I Bovine IC50 6.6 [12]

RNase A Bovine Pancreas Kd 2.33 [1][2][11]

ERCC1-XPF

Nuclease
Human IC50 0.81 [12]

Flap

endonuclease 1

(FEN1)

Human IC50 1.8 [12]

RNA-dependent

RNA polymerase

(RdRp)

SARS-CoV-2 IC50 0.056 [11]

Experimental Protocols
Protocol 1: ATA Removal using Spin-Column
Purification
This protocol is a general guideline for using a standard silica-based RNA purification spin-

column kit to remove ATA. Always refer to the manufacturer's specific protocol for your kit.

Sample Lysis: If starting from cells or tissue, lyse the sample in the presence of a lysis buffer

containing a chaotropic agent (e.g., guanidinium thiocyanate). This step also inactivates

nucleases, potentially reducing the need for ATA. If ATA was used, proceed with the

manufacturer's protocol.
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Binding: Add ethanol to the lysate to facilitate RNA binding to the silica membrane.

Column Loading: Apply the lysate-ethanol mixture to the spin column and centrifuge. The

RNA will bind to the silica membrane, while ATA and other contaminants will be in the flow-

through. Discard the flow-through.

Washing: Wash the membrane with the provided wash buffers. This step is crucial for

removing residual salts and inhibitors like ATA. Typically, two wash steps are performed.

Elution: Elute the purified RNA from the membrane using an RNase-free elution buffer or

water. The resulting RNA should be substantially free of ATA and ready for downstream

applications.

Protocol 2: ATA Removal using Gel Filtration
Chromatography
This method is suitable for separating larger nucleic acid molecules from smaller molecules like

ATA.

Column Preparation: Use a pre-packed gel filtration column (e.g., Sephadex G-25 or similar)

or pack a column according to the manufacturer's instructions. Equilibrate the column with an

appropriate RNase-free buffer (e.g., TE buffer).

Sample Loading: Carefully load your RNA sample containing ATA onto the top of the column

bed.

Elution: Begin eluting the sample with the equilibration buffer. The larger RNA molecules will

pass through the column more quickly (in the void volume), while the smaller ATA molecules

will enter the pores of the beads and elute later.

Fraction Collection: Collect fractions as the buffer flows through the column.

Analysis: Analyze the collected fractions for the presence of RNA (e.g., using UV

spectrophotometry at 260 nm). Pool the fractions containing the RNA peak. The earlier

eluting fractions should contain your purified RNA, free from the later-eluting ATA.
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Caption: Workflow for removing ATA before RT-qPCR.
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Caption: Troubleshooting logic for ATA-induced PCR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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